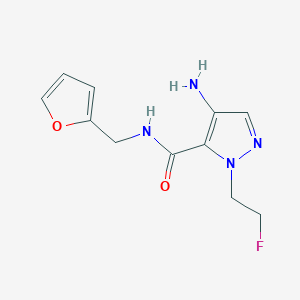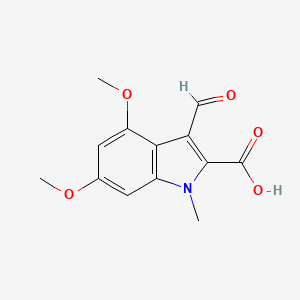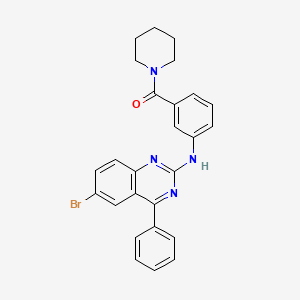![molecular formula C17H18BrN7O B2893739 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097891-87-5](/img/structure/B2893739.png)
2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a pyrazole ring, and a pyridazine ring . The presence of these rings suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bromine atom on the pyrimidine ring is likely to be a significant site of reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the presence of multiple functional groups suggests that it could participate in a variety of chemical reactions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing a variety of pyridine and pyrazole derivatives, exploring the chemical properties and reactivity of these compounds. For instance, a study detailed the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, highlighting their potential for further pharmacological exploration (Amr et al., 2008). Another study presented a convenient synthesis of (1H-Azol-1-yl)piperidines through arylation of azoles with bromopyridines, demonstrating a versatile approach to accessing a range of heterocyclic compounds (Shevchuk et al., 2012).
Potential Biological Activities
The scientific exploration of similar compounds has also extended to evaluating their potential biological activities. For example, novel 2-S-, 4-, 5-substituted, and bicyclic derivatives of 6-methylpyrimidine-4-ol, including pyrazole and pyridazine moieties, have been synthesized and shown to exhibit pronounced stimulating action on plant growth (Yengoyan et al., 2020). Another study synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, identifying them as mitotic inhibitors with antitumor activity, indicating their potential as anticancer agents (Temple et al., 1987).
Mecanismo De Acción
Target of Action
The compound contains a5-bromopyrimidin-2-yl moiety , which is a common structural motif in many bioactive molecules and may interact with various biological targets.
Mode of Action
The bromopyrimidinyl and piperidinyl groups in the compound suggest potential interactions with biological targets throughhydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins.
Pharmacokinetics
The presence of the bromopyrimidinyl and piperidinyl groups may influence itsbioavailability and metabolic stability .
Propiedades
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN7O/c18-14-10-19-17(20-11-14)23-8-4-13(5-9-23)12-25-16(26)3-2-15(22-25)24-7-1-6-21-24/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVAUXPUNNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)
![2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2893659.png)
![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)

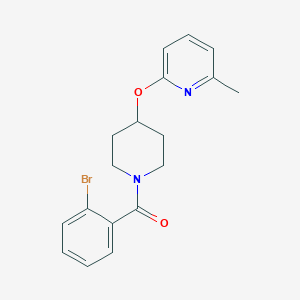
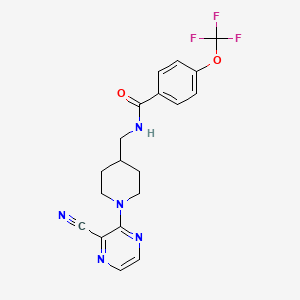
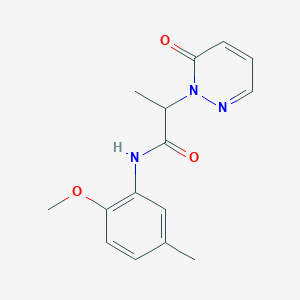
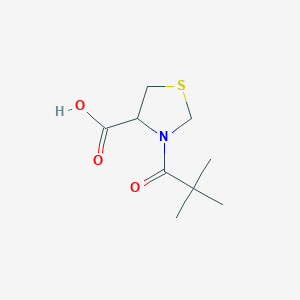
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)

